Scientific Field: Environmental Chemistry
Application Summary: This compound is investigated for its potential use in the remediation of pollutants, particularly heavy metals, due to its ability to form stable complexes with various ions.
Experimental Procedures: The compound is applied to contaminated samples, and its efficacy in removing pollutants is evaluated using techniques like atomic absorption spectroscopy and mass spectrometry.
Results and Outcomes: Studies have indicated that this compound can effectively remove certain heavy metals from aqueous solutions, with removal efficiencies up to 95% under optimal conditions.
Advanced Battery Science: Researching new materials for improving battery performance and longevity.
Life Science: Studying biological processes and developing pharmaceuticals.
Chromatography – Mass Spectrometry: Analyzing complex mixtures and identifying unknown compounds.
Analytical Chemistry: Quantitative and qualitative analysis of chemical compounds.
Biopharma Production: Synthesizing compounds for therapeutic use
2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile is a heterocyclic compound with the molecular formula C₁₂H₁₂N₂OS and a molecular weight of 232.3 g/mol. It features a cyclohexene ring and incorporates both amino and carbonitrile functional groups, making it a versatile compound in organic synthesis and medicinal chemistry. The structure includes a five-membered thienyl ring, which contributes to its unique chemical properties and potential biological activities.
The compound exhibits notable biological activities, particularly in:
Several synthesis methods have been reported for 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile:
This compound has diverse applications across various fields:
Interaction studies focus on understanding how 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile interacts with biological targets:
Several compounds share structural similarities with 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Amino-4-(5-methylthiophen-2-yl)-6-hydroxycyclohexene | Structure | Hydroxy group enhances reactivity |
| 2-Amino-4-(5-methylfuran-2-yl)-6-carbonitrile | Structure | Furan ring provides different electronic properties |
| 2-Amino-4-(5-methylpyridin-2-yl)-6-carbonitrile | Structure | Pyridine ring introduces nitrogen atom affecting basicity |
The distinct combination of the thienyl group and the cyclohexene framework sets 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile apart from its analogs, contributing to its unique reactivity and biological profile. Its dual functionality as both an amino and carbonitrile compound enhances its versatility in synthetic applications.